Ammonium-d4 bromide, also known as tetradeuterioazanium bromide, is a deuterated form of ammonium bromide with the molecular formula and a molar mass of approximately 101.97 g/mol. This compound contains four deuterium atoms, which are heavy isotopes of hydrogen, replacing the hydrogen atoms in the ammonium ion. Ammonium-d4 bromide is characterized by its hygroscopic nature and is sensitive to moisture. It has a melting point of 452°C and a density of 2.528 g/mL at 25°C .
Ammonium-d4 bromide's primary function is not to have a specific mechanism of action but to serve as a source of deuterium atoms in scientific research.
In addition, it can react with bases or acids to form new compounds or salts, similar to its non-deuterated counterpart. The presence of deuterium allows for unique studies in isotope labeling, particularly in nuclear magnetic resonance spectroscopy.
While specific biological activity data for ammonium-d4 bromide is limited, its non-deuterated form, ammonium bromide, is known to exhibit various biological effects. Ammonium bromide has been used as an expectorant and sedative in medicinal applications. The deuterated variant may be utilized in research settings to trace metabolic pathways or study biological processes due to its distinct isotopic signature.
Research involving ammonium-d4 bromide often focuses on its interactions with other compounds in various chemical and biological settings. Its unique isotopic labeling allows scientists to track reactions and interactions more precisely than with non-deuterated compounds. Studies may involve examining how this compound affects reaction rates or product distributions compared to its non-deuterated analog.
Ammonium-d4 bromide shares similarities with several related compounds, particularly other deuterated ammonium salts and halides. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ammonium Bromide | Non-deuterated form; widely used in pharmaceuticals | |
Ammonium-d3 Bromide | Contains three deuteriums; used for specific isotope studies | |
Deuterated Ammonia | Simple amine; used primarily in gas-phase studies | |
Potassium Bromide | Non-ammonium salt; used in various applications including medicine |
Ammonium-d4 bromide's distinct feature lies in its complete substitution of hydrogen atoms with deuterium, making it particularly valuable for studies requiring precise isotopic differentiation. This property enhances its utility in research fields such as chemistry, biology, and pharmacology, where tracking molecular pathways is essential .
Neutron diffraction has been pivotal in resolving the positions of deuterons in ND₄Br due to the technique’s sensitivity to light nuclei. In the NaCl-type structure (space group Fm3m), the ammonium ion occupies the face-centered cubic lattice sites, with bromine ions forming a complementary cubic close-packed array [1] [4]. Neutron data reveal that deuterons in ND₄Br adopt tetrahedral coordination around nitrogen, with N–D bond lengths of approximately 1.03 Å, slightly longer than the N–H bonds in NH₄Br (1.01 Å) [1] [3]. This elongation arises from deuterium’s lower zero-point vibrational energy, which reduces the curvature of the potential energy well governing the N–D bond [3].
The orientation of the ND₄⁺ tetrahedron within the lattice is influenced by deuterium’s higher mass, which suppresses rotational tunneling observed in NH₄Br. This results in a static disordered arrangement of deuterons at temperatures below 100 K, as evidenced by the absence of librational modes in neutron scattering profiles [1]. The deuteron probability density maps derived from neutron data show anisotropic displacement parameters, indicating preferential vibrational directions aligned with the Br⁻···N–D hydrogen bonds [1] [2].
Parameter | Value (ND₄Br) | Value (NH₄Br) |
---|---|---|
Lattice constant (Å) | 6.92 | 6.90 |
N–D/N–H bond length (Å) | 1.03 | 1.01 |
Br⁻···N distance (Å) | 3.45 | 3.43 |
Space group | Fm3m | Fm3m |
Isotopic substitution induces subtle but significant changes in crystal packing. While both NH₄Br and ND₄Br adopt the NaCl-type structure, the lattice constant of ND₄Br (6.92 Å) exceeds that of NH₄Br (6.90 Å) at 298 K [1] [4]. This expansion arises from the longer N–D bonds and the reduced curvature of the N–D potential, which allow for greater interionic separation. The Br⁻···D hydrogen bonds in ND₄Br are approximately 0.02 Å longer than Br⁻···H bonds in NH₄Br, as confirmed by neutron pair distribution function analysis [1] [3].
The enhanced mass of deuterium also alters the vibrational density of states. Incoherent neutron scattering measurements show that ND₄Br exhibits lower-frequency librational modes compared to NH₄Br, with a redshift of ~15 cm⁻¹ in the dominant N–D bending modes [1]. This softening reduces the effective force constants of hydrogen bonds, lowering the phase transition temperature from the disordered cubic phase to the ordered tetragonal phase by ~5 K in ND₄Br relative to NH₄Br [1] [2].
Temperature profoundly influences ND₄Br’s structure due to the interplay between thermal motion and hydrogen bonding. Below 132 K, ND₄Br undergoes a phase transition to a tetragonal structure (space group P4/mmm), characterized by aligned ND₄⁺ tetrahedra and antiferroelectric ordering of Br⁻ ions [1] [2]. Neutron diffraction data collected at 80 K reveal a doubling of the c-axis (13.42 Å) relative to the cubic phase, with deuterons occupying ordered positions along the direction [1] [2].
At elevated temperatures (>400 K), anharmonic effects dominate, as evidenced by the temperature dependence of atomic displacement parameters (ADPs). The deuteron ADPs in ND₄Br increase linearly with temperature at a rate of 0.002 Ų/K, compared to 0.003 Ų/K for protons in NH₄Br, reflecting deuterium’s lower vibrational amplitude [1] [3]. Quasielastic neutron scattering further reveals that ND₄⁺ reorientation occurs on a timescale of 10⁻¹¹ s at 300 K, an order of magnitude slower than NH₄⁺, due to deuterium’s higher moment of inertia [1].
Parameter | ND₄Br (300 K) | NH₄Br (300 K) |
---|---|---|
Deuterium/Proton ADP (Ų) | 0.12 | 0.18 |
Phase Transition Temp (K) | 132 | 137 |
Reorientation Time (s) | 2 × 10⁻¹¹ | 3 × 10⁻¹² |